N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
Description
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene moiety linked via a sulfonamide bridge to a piperidine ring substituted with a 2-methoxyethyl group. This structural motif is common in bioactive molecules, where the piperidine ring often serves as a pharmacophore for receptor interaction, while the sulfonamide and aromatic groups modulate solubility and binding affinity.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-14-13-21-11-9-16(10-12-21)15-20-25(22,23)19-8-4-6-17-5-2-3-7-18(17)19/h2-8,16,20H,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSRIIVYNCSTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyethyl group. The final step involves the sulfonation of the naphthalene ring and subsequent coupling with the piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core structural features with the target molecule:
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability :
- ’s triazole-containing analog underwent rat liver microsomal incubation, with quantification via LC-MS. The target compound’s methoxyethyl group may reduce oxidative metabolism compared to furan- or benzofuran-containing analogs .
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a naphthalene moiety, and a sulfonamide group, which are known for their diverse biological activities. The structural formula can be summarized as follows:
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including those with piperidine structures. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including ferroptosis.
Case Study:
A study investigated the effects of a structurally related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA). It was found that PMSA inhibited tumor cell proliferation and migration while inducing ferroptosis by affecting the KEAP1-NRF2-GPX4 pathway, suggesting that similar mechanisms may be applicable to this compound .
2. Enzyme Inhibition
Sulfonamides are known for their enzyme inhibitory properties. The compound's sulfonamide group may contribute to significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease.
Research Findings:
Studies have reported that various sulfonamide derivatives exhibit strong AChE inhibitory activity with IC50 values in the micromolar range. This suggests that this compound could also possess similar enzyme inhibition capabilities .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
1. Interaction with NRF2
The compound may interact with the NRF2 pathway, which is crucial for cellular responses to oxidative stress. By inhibiting NRF2 activity, it could enhance ferroptosis in cancer cells .
2. Antimicrobial Activity
Preliminary data suggest that compounds with similar structures have shown moderate to strong antimicrobial activity against various bacterial strains. This opens avenues for exploring this compound as a potential antimicrobial agent .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Functional Groups and Biological Implications
| Moiety | Role in Activity | Example Targets |
|---|---|---|
| Naphthalene-1-sulfonamide | Hydrophobic binding, enzyme inhibition | FABP4, carbonic anhydrase |
| Piperidine | Conformational flexibility, target engagement | Sigma-1 receptor, ion channels |
| 2-Methoxyethyl | Solubility enhancement, metabolic stability | N/A (pharmacokinetic modifier) |
Basic Question: What synthetic methodologies are employed to prepare this compound?
Methodological Answer:
Synthesis typically involves:
Piperidine Functionalization : Alkylation of piperidin-4-ylmethanol with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonamide Coupling : Reacting naphthalene-1-sulfonyl chloride with the functionalized piperidine intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water .
Q. Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperidine alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C | 65-70% | ≥95% |
| Sulfonamide coupling | Et₃N, CH₂Cl₂, RT, 12h | 80-85% | ≥98% |
Basic Question: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for naphthalene (δ 7.5-8.5 ppm), piperidine (δ 2.5-3.5 ppm), and methoxyethyl (δ 3.3-3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 403.1542 for C₂₀H₂₆N₂O₃S) .
- Purity Analysis :
- HPLC : Use a C18 column (gradient: 10-90% acetonitrile/water) with UV detection at 254 nm .
Advanced Question: How do structural modifications to the piperidine or naphthalene moieties affect target selectivity?
Methodological Answer:
- Piperidine Modifications :
- 4-Methyl substitution : Increases steric bulk, reducing off-target binding to FABP4 but enhancing sigma-1 receptor affinity .
- 2-Methoxyethyl vs. Isopropyl : The former improves aqueous solubility (logP reduction by ~0.5 units) without compromising FABP4 inhibition (IC₅₀ ~50 nM) .
- Naphthalene Replacement :
- Substituting naphthalene with quinoline reduces potency (e.g., 10-fold lower FABP4 inhibition), highlighting the importance of aromatic stacking .
Q. Table 3: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| Piperidine methylation | ↑ Sigma-1 affinity, ↓ FABP4 activity | |
| Naphthalene → Quinoline | ↓ Potency (IC₅₀: 500 nM vs. 50 nM) |
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., use identical FABP4 recombinant protein sources) .
- Compound Purity : Verify purity via HPLC and LC-MS; impurities >2% can skew IC₅₀ values .
- Cellular Context : Use isogenic cell lines to control for genetic background effects .
Case Study : A study reporting IC₅₀ = 100 nM (vs. 50 nM in others) traced discrepancies to 5% impurity in the compound batch .
Advanced Question: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (predicted: 3.2), solubility (-4.5 logS), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to FABP4 (PDB: 4XDK) to identify key residues (e.g., Arg126) for sulfonamide interactions .
- DMPK Profiling : Combine in vitro assays (e.g., microsomal stability: t₁/₂ = 45 min in human liver microsomes) with in silico predictions .
Q. Table 4: Predicted vs. Experimental PK Data
| Parameter | Predicted | Experimental |
|---|---|---|
| logP | 3.2 | 3.5 |
| Plasma Protein Binding | 92% | 89% |
| CYP3A4 Inhibition | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
